Aslan003
Vue d'ensemble
Description
Farudodstat, également connu sous le nom d’ASLAN003, est un inhibiteur puissant et actif par voie orale de la dihydroorotate déshydrogénase (DHODH). Cette enzyme joue un rôle crucial dans la voie de biosynthèse de novo des pyrimidines, qui est essentielle à la synthèse de l’ADN et de l’ARN. Farudodstat a montré un potentiel significatif dans le traitement de diverses maladies, notamment la leucémie aiguë myéloïde (LAM) et les maladies auto-immunes telles que l’alopécie areata .
Mécanisme D'action
Farudodstat exerce ses effets en inhibant la DHODH, une enzyme impliquée dans la synthèse de novo des pyrimidines. En bloquant cette voie, Farudodstat réduit la disponibilité des pyrimidines, qui sont essentielles à la synthèse de l’ADN et de l’ARN. Cette inhibition conduit à :
Réduction de la prolifération cellulaire : En particulier dans les cellules en division rapide, telles que les cellules cancéreuses.
Induction de l’apoptose : Activation des voies apoptotiques, conduisant à la mort cellulaire programmée.
Modulation des réponses immunitaires : Dans les maladies auto-immunes, Farudodstat peut réduire la prolifération des cellules immunitaires et la sécrétion de cytokines inflammatoires
Analyse Biochimique
Biochemical Properties
ASLAN003 functions by inhibiting dihydroorotate dehydrogenase, which is responsible for catalyzing the fourth step of the de novo pyrimidine synthesis pathway. This inhibition leads to a reduction in pyrimidine levels, which is essential for DNA and RNA synthesis. This compound interacts with various enzymes and proteins, including DHODH, and induces differentiation of AML cells by activating transcription factors such as AP-1. The compound also inhibits protein synthesis and triggers apoptotic pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In AML cell lines and primary AML blasts, this compound reduces cell proliferation and viability. It induces differentiation of leukemic cells, leading to an increase in the expression of myeloid markers such as CD11b. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by activating transcription factors and inhibiting protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to dihydroorotate dehydrogenase, thereby inhibiting its activity. This inhibition leads to a decrease in pyrimidine synthesis, which is crucial for the proliferation of leukemic cells. This compound induces differentiation of AML cells by activating transcription factors such as AP-1 and repressing oncogenic transcription factors like HoxA9 and Gata1. The compound also triggers apoptotic pathways and inhibits protein synthesis, contributing to its anti-leukemic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its inhibitory effects on dihydroorotate dehydrogenase over extended periods. Long-term studies have shown that this compound consistently induces differentiation and reduces the proliferation of AML cells. Additionally, the compound has been observed to have a favorable toxicity profile, with no significant adverse effects on normal hematopoietic cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively induces differentiation and reduces leukemic burden without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, although it generally maintains a favorable safety profile. Studies have shown that this compound prolongs survival in AML xenograft mice and patient-derived xenograft models .
Metabolic Pathways
This compound is involved in the de novo pyrimidine synthesis pathway, where it inhibits dihydroorotate dehydrogenase. This inhibition leads to a reduction in pyrimidine levels, affecting DNA and RNA synthesis. The compound interacts with various enzymes and cofactors involved in this pathway, leading to changes in metabolic flux and metabolite levels. This compound also influences the expression of key transcription factors involved in myeloid differentiation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells. This compound accumulates in leukemic cells, where it exerts its inhibitory effects on dihydroorotate dehydrogenase. The compound’s distribution within tissues is influenced by its binding to specific proteins and its stability in the cellular environment .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity. The compound is directed to the mitochondria, where dihydroorotate dehydrogenase is located. This subcellular localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria. The compound’s activity and function are influenced by its localization within these specific compartments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Farudodstat implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent :
Formation de la structure principale : La structure principale du Farudodstat est synthétisée par une série de réactions de condensation et de cyclisation.
Modifications de groupes fonctionnels : Divers groupes fonctionnels sont introduits pour améliorer l’activité et la sélectivité du composé. Cela implique des réactions telles que l’halogénation, l’alkylation et l’acylation.
Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation et la chromatographie pour obtenir une pureté élevée.
Méthodes de production industrielle : Dans un environnement industriel, la production de Farudodstat est mise à l’échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela implique :
Traitement par lots : Des réacteurs à grande échelle sont utilisés pour effectuer la synthèse par lots.
Chimie en écoulement continu : Pour une production plus efficace, des réacteurs en écoulement continu peuvent être utilisés, permettant un meilleur contrôle des conditions de réaction et une meilleure évolutivité.
Analyse Des Réactions Chimiques
Types de réactions : Farudodstat subit diverses réactions chimiques, notamment :
Oxydation : Farudodstat peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution nucléophile et électrophile sont utilisées pour introduire ou remplacer des groupes fonctionnels.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogènes, halogénures d’alkyle, chlorures d’acyle.
Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés de Farudodstat avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier les relations structure-activité et optimiser les propriétés du composé.
Applications De Recherche Scientifique
Farudodstat a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l’inhibition de la DHODH et ses effets sur la biosynthèse des pyrimidines.
Biologie : Étudie le rôle de la DHODH dans les processus cellulaires et son potentiel en tant que cible d’intervention thérapeutique.
Médecine : Explore son efficacité dans le traitement de maladies telles que la LAM et les maladies auto-immunes.
Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant la DHODH et les voies associées.
Comparaison Avec Des Composés Similaires
Farudodstat est comparé à d’autres inhibiteurs de la DHODH, tels que :
Leflunomide : Un inhibiteur de la DHODH plus ancien utilisé dans le traitement de la polyarthrite rhumatoïde. Farudodstat est plus puissant et plus sélectif.
Tériflunomide : Un autre inhibiteur de la DHODH utilisé pour la sclérose en plaques. Farudodstat a montré de meilleurs profils d’efficacité et de sécurité dans les études précliniques.
Unicité : La haute puissance, la sélectivité et la biodisponibilité orale de Farudodstat en font un candidat prometteur pour le traitement de diverses maladies. Sa capacité à induire l’apoptose et à moduler les réponses immunitaires le distingue des autres inhibiteurs de la DHODH .
Activité Biologique
ASLAN003, also known as Farudodstat, is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML). This article explores the biological activity of this compound, including its mechanism of action, efficacy in preclinical and clinical studies, and detailed research findings.
This compound inhibits DHODH, which catalyzes the fourth step in the de novo synthesis of pyrimidines. By blocking this enzyme, this compound effectively reduces the availability of nucleotides necessary for DNA and RNA synthesis, leading to decreased cell proliferation and increased differentiation in AML cells. The compound has shown to trigger apoptotic pathways, notably through the extrinsic apoptosis signaling pathway involving Fas (CD95) and caspase activation .
Efficacy in AML Models
This compound has demonstrated significant efficacy in various preclinical models:
- Xenograft Models : In vivo studies using human AML cell line xenografts revealed that this compound significantly reduced leukemic burden and prolonged survival. Mice treated with this compound at doses of 50 mg/kg showed marked decreases in tumor growth compared to control groups .
- Patient-Derived Xenograft (PDX) Models : In PDX models derived from AML patients, this compound induced differentiation and cell death in primary AML blasts. For instance, patient samples treated with this compound at concentrations of 2 µM and 4 µM exhibited increases in CD11b+ and CD14+ cell populations, indicating enhanced differentiation .
Summary of Key Findings
Study Type | Treatment Dose | Key Outcomes |
---|---|---|
Xenograft Model | 50 mg/kg | Reduced tumor growth; prolonged survival |
PDX Model | 2 µM and 4 µM | Increased CD11b+ (22%/30%) and CD14+ (31%/35%) |
Patient UPN5 | 1 µM | 62% increase in CD11b+ population |
Clinical Studies
This compound has progressed through multiple phases of clinical trials. A Phase I study demonstrated that this compound was well-tolerated among healthy volunteers, with a favorable pharmacokinetic profile . Following this, a Phase IIa study evaluated the drug's efficacy as a monotherapy for AML patients who are ineligible for standard treatments. Early results indicated promising activity, with several patients achieving stable disease .
Phase IIa Study Highlights
- Population : Patients with AML unresponsive to standard therapies.
- Endpoints : Overall response rate, safety profile.
- Preliminary Results : Indications of reduced leukemic burden and improved patient outcomes were observed.
Case Studies
Several case studies illustrate the biological activity of this compound in real-world scenarios:
- Patient UPN1 : Exhibited an increase in CD11b+ cells by 22% and 30% at concentrations of 2 µM and 4 µM respectively, alongside a reduction in cell viability by 18% and 27%.
- Patient UPN6 : Showed an increase in CD13/CD33 double-positive cells by 18% and 23% after treatment with this compound at similar concentrations.
- Patient UPN13 : Demonstrated that this compound effectively promoted differentiation even in relapsed AML cases, highlighting its potential utility across different stages of disease progression.
Propriétés
IUPAC Name |
2-[2,6-difluoro-4-(3-methoxyphenyl)anilino]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c1-26-13-5-2-4-11(8-13)12-9-15(20)17(16(21)10-12)23-18-14(19(24)25)6-3-7-22-18/h2-10H,1H3,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPATGZMNFWVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)NC3=C(C=CC=N3)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035688-66-4 | |
Record name | Aslan-003 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035688664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Farudodstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16049 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1035688-66-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FARUDODSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58WE41H6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.